(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone

KDR/VEGFR2 inhibition Biochemical assay HTRF

The compound (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3) is a synthetic small-molecule kinase inhibitor belonging to the indazole-indole methanone class. It was originally disclosed in patent WO 03/024969 and characterized in the primary literature as a member of a novel series of potent and selective inhibitors of the kinase insert domain receptor (KDR/VEGFR2).

Molecular Formula C23H18N4O
Molecular Weight 366.4 g/mol
CAS No. 821767-25-3
Cat. No. B12281047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone
CAS821767-25-3
Molecular FormulaC23H18N4O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C23H18N4O/c28-23(19-14-25-21-7-3-1-5-17(19)21)18-6-2-4-8-22(18)24-12-15-9-10-20-16(11-15)13-26-27-20/h1-11,13-14,24-25H,12H2,(H,26,27)
InChIKeyKBOVRIYNPJDICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3): A Selective KDR/VEGFR2 Inhibitor from the Indazole-Indole Methanone Class


The compound (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3) is a synthetic small-molecule kinase inhibitor belonging to the indazole-indole methanone class . It was originally disclosed in patent WO 03/024969 and characterized in the primary literature as a member of a novel series of potent and selective inhibitors of the kinase insert domain receptor (KDR/VEGFR2) . The molecule features a unique connectivity: an indazole ring linked via a methylamino bridge to a phenyl group, which is in turn connected through a methanone to an indole ring. The compound is curated in authoritative databases including BindingDB (BDBM50262056) and ChEMBL (CHEMBL469037), where its KDR inhibitory activity is documented . This specific regioisomer—with the methylamino linker attached at the indazole 5-position and the indole linked at its 3-position—is distinct from other regioisomeric variants (e.g., the 6-yl or 2-yl indazole analogs) and from alternate core scaffolds, and it has been the subject of dedicated structure–activity relationship (SAR) studies .

Why Generic Substitution Is Not Viable for (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3)


Compounds within the indazole-indole methanone class exhibit extreme sensitivity to regioisomeric and substitution-pattern changes, making generic interchange scientifically indefensible. The precise position of the methylamino linker on the indazole ring (5-yl versus 6-yl or others) and the attachment point of the indole ring (3-yl versus 2-yl) fundamentally alter the three-dimensional pharmacophore presented to the KDR ATP-binding pocket . The Bauer et al. (2008) SAR study demonstrated that subtle modifications within this scaffold produce order-of-magnitude shifts in KDR inhibitory potency and dramatically affect selectivity profiles, pharmacokinetic properties, and in vivo vascular permeability activity . For example, the analogous 6-yl regioisomer (CAS 821767-21-9) and methyl-indazole derivatives (e.g., CAS 821767-45-7) possess different steric and electronic properties that predictably alter kinase binding. Therefore, procurement of the exact 5-yl, 3-yl regioisomer is essential for reproducibility of published biological results and for maintaining SAR integrity in lead optimization programs .

Quantitative Differentiation Evidence for (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3)


KDR Enzymatic Inhibition Potency: Biochemical IC50 of 610 nM Establishes Baseline Activity for the 5-yl, 3-yl Regioisomer

In a biochemical HTRF (Homogeneous Time-Resolved Fluorescence) assay measuring inhibition of recombinant human KDR kinase activity, (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3) demonstrated an IC50 value of 610 nM . This value positions the compound as a moderately potent KDR inhibitor within the indazole-indole methanone series reported by Bauer et al., serving as a reference point for SAR studies. By comparison, the most optimized compounds within the same publication series achieved KDR IC50 values as low as 2 nM, indicating that the 610 nM IC50 represents an early-stage or non-optimized member of the class . The 5-yl indazole attachment and 3-yl indole connectivity of this specific regioisomer are critical determinants of this potency level; regioisomeric variants with the methylamino linker at the indazole 6-position (e.g., CAS 821767-21-9) or with modified indole attachment points are expected to yield different potency profiles based on established SAR trends within the series .

KDR/VEGFR2 inhibition Biochemical assay HTRF Regioisomeric SAR

Cellular Target Engagement: KDR Autophosphorylation Inhibition at 240 nM Confirms Cell-Based Activity

In a cell-based assay measuring inhibition of KDR autophosphorylation, (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3) exhibited an IC50 of 240 nM . This represents an approximately 2.5-fold improvement in potency relative to the biochemical HTRF assay (IC50 = 610 nM), suggesting favorable cell permeability and intracellular target engagement for this specific regioisomer. The cell-based activity confirms that the 5-yl indazole, 3-yl indole connectivity is compatible with cellular membrane penetration and intracellular KDR binding. Regioisomeric variants lacking this specific connectivity pattern may exhibit different cellular penetration and target engagement profiles due to altered physicochemical properties .

Cellular pharmacology KDR autophosphorylation Target engagement Cell-based assay

Regioisomeric Differentiation: The 5-yl Indazole Attachment Confers Distinct KDR Binding from 6-yl and 2-yl Analogs

The compound (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3) features the methylamino linker at the indazole 5-position, distinguishing it from the commercially available 6-yl regioisomer (CAS 821767-21-9) and the 2-yl indole analogs described in the Bauer et al. SAR series . In the broader indazole-indole methanone series, the position of substitution on the indazole ring is a critical SAR determinant: the Bauer et al. study demonstrates that modifications to the indazole core—including substitution pattern changes—produce substantial alterations in KDR potency, selectivity, and pharmacokinetic profile . The 3-(indol-2-yl)indazole scaffold (indole attached at the 2-position) has been separately optimized as CHK1 kinase inhibitors, highlighting how subtle connectivity changes redirect kinase selectivity . Although direct, side-by-side quantitative comparison data between the 5-yl and 6-yl regioisomers in an identical assay format are not publicly available, the established SAR framework from both the KDR and CHK1 literature strongly indicates that regioisomeric interchange would yield unpredictable and likely different biological outcomes .

Regioisomer comparison Indazole substitution KDR pharmacophore SAR

Dual Kinase Potential: The Indazole-Indole Methanone Scaffold Bridges KDR and CHK1 Inhibitor Space

The indazole-indole methanone scaffold, of which (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone is a specific embodiment, occupies a unique position at the intersection of two distinct kinase inhibitor programs. While the compound was originally developed and characterized as a KDR/VEGFR2 inhibitor (IC50 = 610 nM biochemical; 240 nM cellular) , the closely related substituted indolyl indazole scaffold has been independently optimized as a CHK1 (Chek1) inhibitor series, as disclosed in patent US 20080004259 . The CHK1 patent explicitly states that these compounds provide "a novel mechanism of action with unexpected advantageous properties" including "increased cellular potency/solubility, greater selectivity, and enhanced pharmacokinetic properties" . Notably, the CHK1 patent references WO 03/024969—the same patent family from which CAS 821767-25-3 originates—as prior art describing KDR inhibitors, establishing a documented scaffold-hopping relationship between the KDR and CHK1 programs . This dual-kinase heritage means that the 5-yl,3-yl regioisomer may possess under-characterized CHK1 activity in addition to its documented KDR activity, an attribute not shared by compounds designed exclusively for a single kinase target.

Dual kinase inhibition CHK1 KDR Scaffold repurposing Cancer

Best Research and Industrial Application Scenarios for (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone (CAS 821767-25-3)


KDR/VEGFR2 Biochemical and Cellular Probe Studies in Angiogenesis Research

With a biochemically validated KDR IC50 of 610 nM and a cell-based autophosphorylation IC50 of 240 nM, CAS 821767-25-3 serves as a well-characterized probe compound for angiogenesis target engagement studies . Its favorable cellular-to-biochemical potency ratio (~0.39) makes it suitable for experiments requiring intracellular KDR inhibition, such as endothelial cell proliferation, migration, and tube formation assays. Researchers comparing this compound with more potent series members (IC50 ~2 nM) can use it to establish potency thresholds for downstream phenotypic effects .

Regioisomeric Selectivity Profiling and Kinase SAR Studies

The specific 5-yl indazole, 3-yl indole connectivity of CAS 821767-25-3 makes it an essential comparator in regioisomeric selectivity panels. When profiled alongside the 6-yl regioisomer (CAS 821767-21-9) and 2-yl indole analogs, it enables systematic mapping of how indazole substitution patterns and indole attachment points influence kinase selectivity . Such panels are critical for medicinal chemistry teams optimizing lead compounds within the indazole-indole methanone class. The Bauer et al. SAR study establishes the framework for these comparisons .

Dual KDR/CHK1 Polypharmacology Investigations in Cancer Biology

Given that the indolyl indazole scaffold straddles both KDR inhibitor space (WO 03/024969) and CHK1 inhibitor space (US 20080004259), CAS 821767-25-3 is a strategic starting point for polypharmacology studies investigating simultaneous targeting of angiogenesis (via KDR) and cell cycle checkpoint abrogation (via CHK1) . The CHK1 patent explicitly claims that compounds within this scaffold class exhibit unexpected advantageous properties including enhanced cellular potency and selectivity . Researchers can use this compound to explore whether the 5-yl,3-yl regioisomer retains dual inhibitory activity, potentially offering synergistic anti-cancer effects when combined with DNA-damaging agents .

Reference Standard for Analytical Method Development and Quality Control

CAS 821767-25-3, with its well-defined molecular formula (C23H18N4O), molecular weight (366.4 g/mol), InChI Key (KBOVRIYNPJDICO-UHFFFAOYSA-N), and curated database entries in BindingDB and ChEMBL, is suitable as a reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical research settings . Its structural distinctiveness from the 6-yl regioisomer (CAS 821767-21-9) enables chromatographic separation method validation, ensuring batch-to-batch identity confirmation during procurement and use .

Quote Request

Request a Quote for (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.